molecular formula C3H4BrN5 B13139682 6-Bromo-1,3,5-triazine-2,4-diamine CAS No. 4649-67-6

6-Bromo-1,3,5-triazine-2,4-diamine

Cat. No.: B13139682
CAS No.: 4649-67-6
M. Wt: 190.00 g/mol
InChI Key: LYCZPGLZWFKPQJ-UHFFFAOYSA-N
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Description

6-Bromo-1,3,5-triazine-2,4-diamine (CAS 104405-59-6) is a valuable synthetic intermediate in medicinal chemistry and drug discovery. The 1,3,5-triazine core is a known pharmacophore with a range of biological activities . This particular brominated derivative is especially useful as a building block for the construction of more complex molecules, as the bromo group can be readily displaced in nucleophilic aromatic substitution reactions, allowing for the introduction of various amines and other nucleophiles . The 2,4-diamino-1,3,5-triazine scaffold is a privileged structure in the design of potential anticancer agents. Research indicates that molecules featuring the 1,3,5-triazine moiety have been identified as apoptosis inducers, inhibitors of protein kinase CK2, and possess well-defined antitumor mechanisms of action . Furthermore, the diaminotriazine structure can engage in extensive hydrogen bonding, which is crucial for molecular recognition and binding to biological targets, thereby influencing its efficacy in biochemical applications . This compound is intended for research purposes as a key precursor in the synthesis of hybrid molecules for biological evaluation. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN5/c4-1-7-2(5)9-3(6)8-1/h(H4,5,6,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCZPGLZWFKPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)Br)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10274679
Record name 6-bromo-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4649-67-6
Record name 6-bromo-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Reaction Mechanisms of 6 Bromo 1,3,5 Triazine 2,4 Diamine Analogs

Nucleophilic Aromatic Substitution (SNAr) on the Triazine Core

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing electron-deficient aromatic rings like the 1,3,5-triazine (B166579) system. wikipedia.org In this reaction, a nucleophile replaces a leaving group on the aromatic ring, proceeding through a distinct addition-elimination mechanism. nih.govmasterorganicchemistry.com

Bromine as a Strategic Leaving Group in SNAr Reactions

In the context of SNAr reactions on activated aromatic systems, the nature of the leaving group is a critical determinant of reactivity. While typically halogens are considered good leaving groups, their reactivity order in SNAr often inverts the trend seen in aliphatic nucleophilic substitutions (SN1 and SN2). byjus.comwikipedia.org For activated aryl halides, the observed reactivity order is frequently F > Cl ≈ Br > I. nih.gov This "element effect" is attributed to the rate-determining step of the SNAr mechanism. nih.govyoutube.com

The initial attack of the nucleophile on the aromatic ring to form the Meisenheimer intermediate is usually the slow, rate-determining step. masterorganicchemistry.comyoutube.com Therefore, the electronegativity of the halogen, which enhances the electrophilicity of the carbon atom being attacked, plays a more significant role than the strength of the carbon-halogen bond. wikipedia.orgyoutube.com Although fluorine is the most electronegative halogen, making the attached carbon highly electrophilic and thus accelerating the initial attack, bromine still serves as an effective and strategic leaving group in many SNAr reactions involving triazines. Its moderate electronegativity combined with a reasonable carbon-bromine bond strength allows for a controlled and efficient substitution under appropriate reaction conditions. The use of bromine as a leaving group is a well-established strategy in the synthesis of various heterocyclic compounds. nih.gov

Electron-Deficient Nature of the Triazine Ring and its Influence on SNAr Reactivity

The 1,3,5-triazine ring is an electron-deficient heterocycle due to the presence of three electronegative nitrogen atoms. acs.orgbaranlab.org This inherent electron deficiency makes the carbon atoms of the triazine ring highly electrophilic and, consequently, very susceptible to nucleophilic attack. baranlab.org This characteristic is a cornerstone of triazine chemistry and is the primary reason why SNAr reactions proceed readily on this scaffold, often without the need for the harsh conditions required for less activated aromatic systems. baranlab.orgcsic.es

The presence of electron-withdrawing groups ortho or para to the leaving group further activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as the Meisenheimer complex, through resonance. masterorganicchemistry.comlibretexts.org In 6-bromo-1,3,5-triazine-2,4-diamine, the triazine nitrogens themselves act as powerful activating groups, facilitating the substitution of the bromine atom.

Mechanistic Pathways of Nucleophile Addition and Halide Elimination

The SNAr reaction on a bromotriazine (B15074216) derivative typically proceeds through a two-step addition-elimination mechanism. nih.gov

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine atom. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge in this intermediate is delocalized over the electron-deficient triazine ring. libretexts.org

Halide Elimination: In the second step, the leaving group, in this case, the bromide ion, is eliminated from the Meisenheimer complex. This step restores the aromaticity of the triazine ring and yields the final substitution product. youtube.com

In some instances, particularly with certain nucleophiles and reaction conditions, a concerted SNAr mechanism, where the addition of the nucleophile and the departure of the leaving group occur in a single step, has been proposed. nih.govacs.org However, the stepwise mechanism featuring the Meisenheimer intermediate is more commonly accepted for most activated SNAr reactions. nih.gov

Kinetic and Thermodynamic Considerations in SNAr of Bromotriazines

The kinetics of SNAr reactions on bromotriazines are primarily governed by the rate of the initial nucleophilic attack. rsc.org Factors that increase the electrophilicity of the triazine ring or the nucleophilicity of the attacking species will generally increase the reaction rate. The stability of the Meisenheimer intermediate also plays a crucial role; a more stable intermediate implies a lower activation energy for its formation. rsc.org

Competitive SNAr Channels and Element Effects

In di- or tri-halogenated triazines, competitive SNAr reactions can occur, where the nucleophile can potentially substitute more than one halogen atom. The regioselectivity of these reactions can often be controlled by carefully manipulating the reaction conditions, such as temperature and stoichiometry of the nucleophile. For instance, in 2,4,6-trichloro-1,3,5-triazine, sequential substitutions can be achieved at different temperatures. csic.es

The "element effect" refers to the relative reactivity of different halogens as leaving groups in SNAr reactions. nih.gov As mentioned earlier, the typical order of reactivity is F > Cl ≈ Br > I. nih.gov This is contrary to the trend in SN2 reactions where I > Br > Cl > F is the observed order of leaving group ability. byjus.com This highlights a fundamental mechanistic difference between these two types of substitution reactions. The element effect in SNAr is primarily an electronic effect related to the activation of the aromatic ring towards nucleophilic attack, rather than the ease of carbon-halogen bond cleavage. nih.govyoutube.com

Chemical Transformations Involving Amine Functionalities

The amine groups on the this compound scaffold are not mere spectators; they can participate in a variety of chemical transformations. While the primary focus of this article is on the reactivity of the triazine core, it is pertinent to mention that the exocyclic amine groups can undergo reactions such as acylation, aroylation, and reactions with various electrophiles. researchgate.net These transformations can be used to further functionalize the molecule, leading to a diverse array of derivatives with potentially interesting properties. For example, reactions of 2-amino byjus.comacs.orgyoutube.comtriazines with ketones can lead to the formation of N-( byjus.comacs.orgyoutube.comtriazine-2-yl) α-ketoamides and N-( byjus.comacs.orgyoutube.comtriazine-2-yl) amides through oxidation and oxidative C-C bond cleavage. nih.gov

Condensation Reactions and Heterocycle Annulation

Condensation reactions involving 1,3,5-triazine derivatives are fundamental in synthesizing more complex molecular architectures, including fused heterocyclic systems through annulation. While specific examples for this compound are not extensively detailed, the reactivity of analogous diaminotriazines provides a strong basis for understanding its potential.

A notable synthetic route involves the three-component condensation of cyanoguanidine, aromatic aldehydes, and arylamines, which, through a Dimroth rearrangement and subsequent dehydrogenation, yields 6,N2-diaryl-1,3,5-triazine-2,4-diamines. acs.org This method highlights the triazine core's ability to be constructed with various substituents in a one-pot synthesis. acs.org The bromine atom on this compound offers a handle for further cross-coupling reactions, such as the Suzuki coupling with aryl boronic acids, to introduce aryl groups at the 6-position, a common strategy for creating 6-aryl-2,4-diaminotriazines.

Furthermore, the triazine ring itself can act as an azadiene in inverse electron-demand Diels-Alder (IEDDA) reactions. nih.gov When reacted with electron-rich dienophiles, such as enamines or ynamines, 1,3,5-triazines can yield pyrimidine (B1678525) derivatives. nih.gov The presence of amino substituents on the triazine ring is crucial as it influences the regioselectivity and drives the reaction cascade. nih.gov This reactivity opens pathways for annulation, where a new ring is fused to the triazine scaffold. For instance, reactions with amino-substituted heterocycles can lead to fused systems like pyrazolopyrimidines. nih.gov

Polycondensation reactions of related chloro-s-triazines with aromatic diamines have been shown to produce polyguanamines. researchgate.net The chemoselectivity of these reactions is notable, as the amino group on the triazine ring often remains intact due to its weaker nucleophilicity compared to the reacting aromatic diamines. researchgate.net This suggests that this compound could potentially serve as a monomer in polymerization reactions, with the bromine atom providing an additional site for modification.

Table 1: Overview of Condensation and Annulation Reactions of Triazine Analogs

Reaction Type Reactants Product Type Key Features
Three-Component Condensation Cyanoguanidine, Aromatic Aldehydes, Arylamines 6,N2-Diaryl-1,3,5-triazine-2,4-diamines One-pot synthesis involving Dimroth rearrangement and aromatization. acs.org
Inverse Electron-Demand Diels-Alder (IEDDA) 1,3,5-Triazines, Electron-rich Dienophiles (e.g., 5-aminopyrazoles) Pyrimidine Derivatives, Fused Heterocycles (e.g., Pyrazolopyrimidines) Triazine acts as an azadiene; amino substituents direct the reaction. nih.gov
Polycondensation 2-Amino-4,6-dichloro-1,3,5-triazine, Aromatic Diamines Linear or Branched Polyguanamines Chemoselective reaction, with the triazine amino group being less reactive. researchgate.net

Derivatization and Functionalization via Amine Groups

The two primary amine groups of this compound are key sites for derivatization, allowing for the introduction of a wide range of functional moieties. This functionalization is crucial for modifying the compound's properties and for building more complex molecules.

One direct approach is the reaction of the amine groups with ketones. nih.gov For example, the reaction of 2-amino nih.govnih.govacs.orgtriazines with ketones can selectively yield N-( nih.govnih.govacs.orgtriazine-2-yl) α-ketoamides or N-( nih.govnih.govacs.orgtriazine-2-yl) amides through oxidation and oxidative C-C bond cleavage, respectively. nih.gov This transformation is valuable for creating triazine derivatives with important pharmacophores like amides and α-ketoamides under mild conditions. nih.gov

Another significant derivatization pathway is the reaction with amino acids. The synthesis of N-(4,6-disubstituted-1,3,5-triazin-2-yl) amino acid derivatives can be achieved by reacting the corresponding triazine with α-amino acids. google.com However, the nucleophilicity of the amino group on the amino acid can be a limiting factor, especially when electron-donating groups are already present on the triazine ring, which decrease the reactivity of the remaining chlorine atom in a precursor like cyanuric chloride. google.com This suggests that for this compound, direct derivatization of the amine groups would be a more likely pathway than further substitution at the bromine position by an amino acid.

The sequential substitution of chlorides on a cyanuric chloride precursor is a common method to introduce different amine groups. pressbooks.pub This highlights the differential reactivity of the chlorine atoms on the triazine ring, which decreases with each substitution. pressbooks.pub By analogy, the amine groups on this compound could potentially be functionalized sequentially, although this would require careful control of reaction conditions.

Table 2: Examples of Derivatization via Amine Groups on the Triazine Ring

Derivatization Reaction Reagents Resulting Functional Group/Product Reference
Reaction with Ketones Ketones, I2, Copper N-( nih.govnih.govacs.orgtriazine-2-yl) amides nih.gov
Reaction with Amino Acids α-Amino Acids N-(1,3,5-triazin-2-yl) amino acid derivatives google.com
Sequential Substitution Various Amines (on a chloride precursor) Asymmetrically substituted aminotriazines pressbooks.pub

Dehalogenation Mechanisms and Pathways in Aromatic Systems

The removal of the bromine atom from the 6-position of the triazine ring is a significant reaction, falling under the broader category of dehalogenation of aryl halides. This transformation can proceed through several mechanisms, depending on the reagents and conditions employed.

Reductive Dehalogenation: This process involves the replacement of the halogen atom with a hydrogen atom. nih.gov In anaerobic conditions, certain bacteria can perform reductive dehalogenation on a variety of halogenated aromatic compounds. nih.gov Chemically, this can be achieved using various reducing agents. A notable system for the dehalogenation of aryl halides uses palladium chloride as a catalyst with tetramethyldisiloxane (TMDS) in water. acs.org This method is environmentally friendly and efficient for aryl bromides at room temperature. acs.org The proposed mechanism involves the reduction of Pd(II) to Pd(0), which then undergoes oxidative addition to the carbon-bromine bond. The resulting intermediate is then reduced by a palladium hydride species or dihydrogen to yield the dehalogenated arene and regenerate the Pd(0) catalyst. acs.org

Nucleophilic Aromatic Substitution (SNAr): Dehalogenation can also occur via a nucleophilic aromatic substitution mechanism, where a nucleophile replaces the halide. nih.gov For chlorinated and brominated aromatics, this often proceeds through a two-step process involving the addition of the nucleophile to form an anionic intermediate, followed by the elimination of the halide. nih.govresearchgate.net In some cases, particularly with stronger nucleophiles, a concerted mechanism where the nucleophile attacks and the leaving group departs in a single step has been observed, for example in the reaction of 5-bromo-1,2,3-triazines with phenols. acs.org In the context of triazine herbicides, reactions with polysulfides were initially thought to be SNAr, but evidence suggests the involvement of a single-electron transfer (SET) process, pointing towards a nucleophilic radical substitution (SRN1) mechanism. nih.gov

Palladium-Catalyzed Dehalogenation: Palladium-based catalysts are highly effective for the dehalogenation of aryl halides. acs.org A system using a palladium catalyst with an imidazolium (B1220033) salt as a ligand precursor has been shown to be effective for both aryl chlorides and bromides. acs.org The reaction is believed to proceed through a catalytic cycle involving a cationic palladium hydride as a key intermediate. acs.org These reactions are robust and can dehalogenate even polyhalogenated aromatic compounds. acs.org

Table 3: Comparison of Dehalogenation Pathways for Aromatic Systems

Mechanism Key Reagents/Catalysts Conditions Mechanistic Features
Reductive Dehalogenation PdCl2 / TMDS Water, ambient temperature Environmentally benign; proceeds via Pd(0) and Pd-H intermediates. acs.org
Nucleophilic Aromatic Substitution (SNAr) Nucleophiles (e.g., OH-, H-) Aqueous media Can be stepwise (anionic intermediate) or concerted. acs.orgnih.gov
Nucleophilic Radical Substitution (SRN1) Polysulfides, Radical Scavengers Aqueous media Involves free radical intermediates; inhibited by radical scavengers. nih.gov
Palladium-Catalyzed Dehalogenation Pd(dba)2 / Imidazolium salt, Base Organic solvent (e.g., dioxane) Efficient for various aryl halides; involves a cationic Pd-H intermediate. acs.org

Spectroscopic and Structural Characterization of 6 Bromo 1,3,5 Triazine 2,4 Diamine Derivatives

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. researchgate.netnih.gov The IR spectrum of 6-Bromo-1,3,5-triazine-2,4-diamine and its derivatives is characterized by specific absorption bands that correspond to the vibrational frequencies of its constituent bonds. researchgate.net

Key characteristic IR absorption bands for triazine derivatives include:

N-H Stretching: The amino groups (-NH₂) on the triazine ring typically exhibit stretching vibrations in the region of 3400-3200 cm⁻¹. The presence of multiple peaks in this region can indicate different environments for the amino groups.

C=N Stretching: The stretching vibrations of the carbon-nitrogen double bonds within the triazine ring are observed in the 1680-1550 cm⁻¹ range. rsc.org For s-triazine rings specifically, a characteristic band appears around 1576 cm⁻¹. rsc.org

C-N Stretching: The stretching of the carbon-nitrogen single bonds, such as those connecting the amino groups to the triazine ring, typically appears in the 1350-1200 cm⁻¹ region.

Ring Vibrations: The triazine ring itself has characteristic breathing and deformation vibrations. A medium to strong band near 800 cm⁻¹ in the infrared spectra can be attributed to an out-of-plane bending vibration of the substituted 1,2,4-triazine (B1199460) ring. nih.gov

C-Br Stretching: The carbon-bromine bond stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

The precise positions of these bands can be influenced by the nature of the substituents on the triazine ring and any intermolecular interactions, such as hydrogen bonding. researchgate.net

Table 1: Key IR Absorption Bands for Triazine Derivatives

Functional Group Absorption Range (cm⁻¹) Vibration Type
Amino (-NH₂) 3400-3200 N-H Stretch
Triazine Ring (C=N) 1680-1550 C=N Stretch
s-Triazine Ring ~1576 -C=N Stretch rsc.org
Amino (C-N) 1350-1200 C-N Stretch
Substituted 1,2,4-Triazine Ring ~800 Out-of-plane Bend nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a complete picture of the proton and carbon framework can be assembled.

¹H NMR spectroscopy provides information about the number and electronic environment of protons in a molecule. For derivatives of this compound, the ¹H NMR spectrum will show distinct signals for the protons of the amino groups and any alkyl or aryl substituents.

The protons of the -NH₂ groups typically appear as broad singlets in the ¹H NMR spectrum. Their chemical shift can vary over a wide range and is sensitive to solvent, temperature, and concentration due to hydrogen bonding and exchange processes. In some cases, these signals can be difficult to observe.

The chemical shifts of protons on substituents attached to the triazine ring will depend on their proximity to the electron-withdrawing triazine core and the bromine atom. For instance, in N-alkyl substituted derivatives, the protons on the carbon adjacent to the nitrogen will be deshielded and appear at a higher chemical shift (downfield) compared to protons further away. The complexity of ¹H NMR spectra for some triazine derivatives can be attributed to the presence of multiple rotamers in equilibrium.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a derivative of this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the triazine ring are highly deshielded due to the electronegativity of the nitrogen atoms and typically resonate at chemical shifts greater than 160 ppm. For example, in some s-triazine derivatives, the C-2 and C-4/C-6 carbons of the triazine ring show peaks around 191.0 ppm and 163.7 ppm, respectively. rsc.org The carbon atom bonded to the bromine (C-6) will also have a characteristic chemical shift, although predicting its exact value can be challenging due to the "heavy atom effect," which can lead to significant deviations from calculated values. stackexchange.com The carbon atoms of any substituents will appear at chemical shifts characteristic of their functional group type.

Table 2: Representative ¹³C NMR Chemical Shifts for s-Triazine Derivatives

Carbon Atom Approximate Chemical Shift (ppm)
C-2 (s-triazine ring) ~191.0 rsc.org
C-4/C-6 (s-triazine ring) ~163.7 rsc.org
Aromatic/Alkene Carbons 100-150 oregonstate.edu

Two-dimensional (2D) NMR techniques are powerful tools for elucidating complex molecular structures and dynamics. libretexts.orgwikipedia.org For derivatives of this compound, techniques such as COSY, HSQC, and HMBC can be used to establish connectivity between protons and carbons. mdpi.com

Exchange Spectroscopy (EXSY), a type of 2D NMR experiment, is particularly useful for studying dynamic processes such as the interconversion between different rotamers. This can be observed in triazine derivatives due to restricted rotation around the C-N bonds connecting the amino groups to the triazine ring. researchgate.net The presence of cross-peaks in an EXSY spectrum indicates that the corresponding nuclei are exchanging between different chemical environments.

Mass Spectrometry (MS and High-Resolution MS) for Molecular Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula. mdpi.com

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule. Fragmentation patterns observed in the mass spectrum can provide further structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photochemical Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu The UV-Vis spectrum of this compound and its derivatives is expected to show absorption bands in the ultraviolet region, corresponding to π → π* and n → π* transitions within the triazine ring and any conjugated systems.

The position and intensity of these absorption bands can be influenced by the substituents on the triazine ring. The photochemical behavior of triazine derivatives is an area of active research. nih.gov Studies on related triazine compounds have shown that they can undergo photodegradation upon exposure to UV light. csbsju.edu The degradation pathways can be complex and may involve dehalogenation, dealkylation, and hydroxylation of the triazine ring. csbsju.edu The rate of photodegradation often follows first-order kinetics. csbsju.edu

Table 3: Compound Names Mentioned

Compound Name
This compound
2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine
3,5-diamino-6-(ortho-substituted phenyl)-1,2,4-triazines
2-propynyl derivatives
desethyl atrazine (B1667683)
desethyl terbutylazine
atrazine
simazine
prometryn
2,4-bis(3,5dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine
1,3,5-triazine (B166579)
6-Methyl-1,3,5-triazine-2,4-diamine
6-Bromo-1,2,4-triazine-3,5-diamine
6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione
1,3,5-Triazine-2,4-diamine, 6-phenyl-
1,3,5-Triazine-2,4-diamine, 6-chloro-

Analysis of UV Absorption Properties and Photostability

The photostability of triazine derivatives is a crucial parameter, particularly for applications involving exposure to light. The inherent electronic structure of the triazine ring contributes to its stability. However, the presence of different functional groups can influence its susceptibility to photodegradation. The photostability of materials like polymeric carbon nitride, which contains tri-s-triazine units, is an area of active research. acs.org Understanding the photostability of this compound would require dedicated photochemical studies, which are not yet reported in the available literature.

Mechanisms of Excited-State Deactivation (e.g., Excited-State Proton Transfer)

Upon absorption of UV radiation, molecules are promoted to an excited electronic state. The pathways by which they return to the ground state are critical in determining their photochemical behavior. One common and efficient deactivation pathway is Excited-State Intramolecular Proton Transfer (ESIPT). This process is particularly relevant for triazine derivatives bearing hydroxyl groups ortho to the triazine ring.

A study on 6-(2-hydroxy-5-methylphenyl)-s-triazines demonstrated the occurrence of ESIPT. acs.org In these molecules, the transfer of a proton from the hydroxyl group to a nitrogen atom on the triazine ring occurs in the excited state. This rapid, radiationless deactivation pathway contributes to the high photostability of these compounds by providing an efficient route to dissipate the absorbed energy without undergoing degradative chemical reactions. While this compound itself does not possess the necessary intramolecular hydrogen bonding donor for ESIPT, this mechanism is a key consideration in the design of photostable triazine-based UV absorbers.

X-ray Crystallography for Solid-State Molecular Structure Determination

Single Crystal X-ray Diffraction Analysis

While the crystal structure of this compound has not been specifically reported, the structures of several closely related derivatives have been determined, offering a glimpse into the expected structural features. For example, the crystal structure of 2,4-diamino-6-phenyl-1,3,5-triazin-1-ium perchlorate (B79767) reveals a monoclinic crystal system with the space group P21/c. sigmaaldrich.com In another example, the crystal structure of a bromo-Mn(II) complex with a 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine ligand has been reported to be monoclinic with the space group P21. mdpi.com

The analysis of 2,4-diamino-1,3,5-triazine derivatives shows that the triazine ring generally adopts a planar conformation. rsc.org The bond lengths and angles within the triazine ring are consistent with its aromatic character. The exocyclic C-N bonds to the amino groups exhibit partial double bond character, which can influence the rotational barrier around these bonds. The C-Br bond length would be a key parameter to determine in the crystal structure of this compound.

Table 1: Crystallographic Data for Selected Triazine Derivatives

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
2,4-diamino-6-phenyl-1,3,5-triazin-1-ium perchlorateMonoclinicP21/c13.8011(13)5.0674(5)16.6411(13)91.930(9) sigmaaldrich.com
[Mn(MBPT)Br(H₂O)₂]ClO₄MonoclinicP21---- mdpi.com
3,3',3''-[(1,3,5-triazine-2,4,6-triyl)tris(oxy)]tris(5,5-dimethyl-cyclohex-2-en-1-one)------ nih.gov

Note: MBPT = 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine. Detailed cell parameters for [Mn(MBPT)Br(H₂O)₂]ClO₄ and the cyclohexenone derivative are available in the cited literature.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Analysis)

The packing of molecules in a crystal is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions. This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

In the crystal structures of various triazine derivatives, hydrogen bonding plays a predominant role in directing the supramolecular assembly. For 2,4-diamino-6-phenyl-1,3,5-triazin-1-ium 4-methylbenzenesulfonate, Hirshfeld analysis reveals significant contributions from H···H (43.5%), C···H (18.7%), O···H (15.9%), and N···H (10.9%) interactions. iucr.org The amino groups of the diamino triazine moiety are excellent hydrogen bond donors, while the ring nitrogen atoms can act as acceptors. This often leads to the formation of well-defined hydrogen-bonded motifs, such as dimers or extended networks.

In a study of a tetranuclear Cu(II) complex with a triazine hydrazine (B178648) Schiff base ligand, Hirshfeld analysis showed that H···H, Cl···H, C···H, and N···H interactions were the most significant, with percentages of 52.8%, 19.0%, 7.7%, and 9.7%, respectively. elsevierpure.com For a series of isatin-s-triazine hydrazone derivatives, the molecular packing was controlled by O···H, C···H, H···H, and N···H interactions. mdpi.com These examples underscore the importance of a detailed analysis of intermolecular forces in understanding the solid-state behavior of triazine compounds. The presence of the bromine atom in this compound would introduce the possibility of halogen bonding (C-Br···N or C-Br···Br), which could further influence the crystal packing.

Computational Chemistry and Theoretical Investigations of 6 Bromo 1,3,5 Triazine 2,4 Diamine

Density Functional Theory (DFT) Calculations

DFT calculations are instrumental in predicting the properties of 6-bromo-1,3,5-triazine-2,4-diamine at the atomic level. By solving the Schrödinger equation for a system of electrons, DFT can elucidate the molecule's geometry, electronic structure, and other key chemical characteristics.

Geometry Optimization and Prediction of Molecular Conformations

Geometry optimization is a fundamental step in computational chemistry, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For substituted triazines, the planarity of the triazine ring and the orientation of the substituents are of particular interest.

In a study of 2,4-diamino-6-phenyl-1,3,5-triazine, the crystal structure showed that the triazine ring is essentially planar. researchgate.net It is known that aminosubstituted-1,3,5-triazines can exist as a mixture of rotamers due to the restricted rotation of the bonds between the triazine ring and the amino substituents. This is a result of the resonance that gives the amine nitrogen attached to the triazine ring some sp2 character, favoring a planar conformation.

Table 1: Predicted Geometrical Parameters for a Representative 2,4-Diamino-6-substituted-1,3,5-triazine (based on analogous structures)

ParameterPredicted Value
C-N (in-ring) bond length~1.34 Å
C-NH2 bond length~1.35 Å
C-Br bond length~1.89 Å
N-C-N bond angle~113°
C-N-C bond angle~127°

Note: These values are estimations based on DFT calculations of similar triazine derivatives and may vary for this compound.

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and the energy required for its lowest electronic excitation. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability.

For triazine derivatives, the distribution of HOMO and LUMO is influenced by the nature of the substituents. In this compound, the electron-donating amino groups and the electron-withdrawing bromine atom will significantly affect the energies of these orbitals. DFT calculations on a related N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine molecule showed a HOMO-LUMO energy gap of 4.4871 eV, indicating a high degree of chemical reactivity. mdpi.com

Table 2: Predicted HOMO-LUMO Energies and Gap for a Representative Halogenated Aminotriazine

ParameterEnergy (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap (ΔE)4.5 to 5.5

Note: These values are estimations based on DFT calculations of analogous triazine derivatives.

Prediction of Chemical Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide a quantitative measure of a molecule's reactivity. These descriptors include chemical potential (μ), chemical hardness (η), and global electrophilicity (ω).

Chemical Potential (μ) : Describes the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η) : Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. A higher hardness value suggests greater stability.

Global Electrophilicity (ω) : Represents the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

For a related triazine derivative, the chemical hardness was found to be 2.2435 eV, which is considered relatively high, suggesting good stability. mdpi.com

Table 3: Predicted Chemical Reactivity Descriptors for a Representative Halogenated Aminotriazine

DescriptorPredicted Value (eV)
Chemical Potential (μ)-3.75 to -4.75
Chemical Hardness (η)2.25 to 2.75
Global Electrophilicity (ω)2.5 to 3.5

Note: These values are estimations based on DFT calculations of analogous triazine derivatives.

Theoretical Vibrational Frequency Analysis

Theoretical vibrational frequency analysis using DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. The calculated frequencies and their corresponding vibrational modes can be correlated with the peaks observed in experimental spectra.

For triazine derivatives, characteristic vibrational modes include the stretching and bending of C-N bonds within the triazine ring, N-H stretching and bending of the amino groups, and vibrations associated with the substituent. In a study of a bromo-Mn(II) complex with a triazine derivative, the C=N stretching vibration mode of the triazine moiety was observed around 1614 cm⁻¹. For N2,N4,N6-Tris(4-bromophenyl)-1,3,5-triazine-2,4,6-triamine, a C-Br stretching vibration was identified at 621.08 cm⁻¹. mdpi.com

Table 4: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
N-H stretching3300 - 3500
C=N stretching (triazine ring)1550 - 1620
N-H bending1540 - 1580
C-N stretching1200 - 1350
C-Br stretching600 - 650

Note: These are predicted frequency ranges based on data from similar compounds.

Prediction of NMR Chemical Shifts

DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (δ) of ¹H and ¹³C atoms in a molecule. This is particularly useful for confirming molecular structures and for assigning signals in complex experimental NMR spectra.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm)
¹H (NH₂)5.0 - 7.0
¹³C (C-Br)150 - 160
¹³C (C-NH₂)165 - 175

Note: These are estimated chemical shift ranges based on analogous compounds and the expected electronic environment.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to study the properties of molecules in their electronically excited states. uci.edursc.org It is a widely used tool for calculating properties related to a molecule's optical absorption and emission spectra. rsc.orgcolostate.edu The methodology can be extended to model the effects of different environments, such as solvents or the presence of surfaces. rsc.orgresearchgate.netrsc.org

TD-DFT is frequently employed to predict the optoelectronic properties of organic molecules, including various triazine derivatives. dntb.gov.uamdpi.com The method calculates the vertical excitation energies, which correspond to the absorption maxima in an electronic spectrum, and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. uci.edu

For instance, TD-DFT calculations have been used to investigate the absorption and emission properties of extended 2,4,6-triphenyl-1,3,5-triazines, providing insights into their potential use in applications like organic light-emitting diodes (OLEDs). mdpi.com The accuracy of these predictions depends on the choice of the functional and basis set used in the calculation. uci.eduresearchgate.net In studies of related triazine derivatives, computational methods have been benchmarked for their ability to predict spectroscopic data, demonstrating the potential of these approaches in the rational design of fluorescent probes.

While specific TD-DFT studies modeling the theoretical optoelectronic properties and absorption spectra of this compound are not prominent in the reviewed literature, the established methodologies are directly applicable. Such a study would involve optimizing the ground state geometry of the molecule and then using a suitable functional (e.g., B3LYP, CAM-B3LYP) and basis set to calculate the excitation energies and oscillator strengths. The resulting data would predict the UV-Visible absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n→π, π→π).

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational modeling techniques that aim to correlate the structural or physicochemical properties of a series of compounds with a specific property or biological activity. nih.gov These models are built by finding a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and experimentally measured properties.

QSPR and QSAR models are valuable tools in computer-aided drug design for the virtual screening of large compound libraries to identify potential lead candidates with desired properties. nih.gov For example, a 3D-QSAR model was successfully built for a library of 126 6,N2-diaryl-1,3,5-triazine-2,4-diamine derivatives to guide the design of more potent anticancer compounds. nih.gov In such studies, a set of synthesized compounds is tested for a specific activity, and their structures are used to develop a model that can then predict the activity of new, unsynthesized derivatives. nih.gov

Virtual screening can be performed against protein targets to predict binding affinity and interactions. This approach has been applied to s-triazine derivatives to evaluate their potential as inhibitors of specific enzymes, such as Plasmodium falciparum Dihydrofolate Reductase-Thymidylate Synthase (Pf-DHFR-TS). nih.gov Although no specific QSPR or virtual screening studies focused solely on this compound were identified, this compound could be included in a library of triazine derivatives for such an analysis. The bromo-substituent and diamino groups would contribute uniquely to its calculated descriptors, influencing its predicted properties and potential activities in these models.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) and Monte Carlo (MC) simulations are computational methods used to study the physical movements and interactions of atoms and molecules over time. These techniques can provide detailed information about the conformational behavior of molecules and their interactions with their environment, such as a solvent or a surface.

Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In materials science and surface chemistry, MC simulations can be used to model the adsorption of molecules onto various surfaces. This can predict adsorption energies, preferred binding sites, and the orientation of the adsorbed molecules. For example, covalent triazine frameworks (CTFs), which are porous polymers built from triazine units, are studied for their gas adsorption properties, often involving computational modeling to understand the interactions. acs.org

No specific studies employing Monte Carlo simulations to investigate the adsorption behavior of this compound on surfaces were found in the reviewed literature. However, such simulations could be theoretically applied to understand how this molecule might interact with different substrates, which could be relevant for applications in catalysis, sensing, or as a corrosion inhibitor. The simulation would model the interactions between the triazine ring, the amino groups, the bromine atom, and the atoms of a defined surface.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and lone-pair occupations, which are key factors in determining molecular stability and reactivity. nih.govupdatepublishing.com

A detailed NBO analysis has been performed on the closely related compound, 2-chloro-4,6-diamino-1,3,5-triazine (CDAT), using the B3LYP/6-311++G** level of theory. updatepublishing.com The findings for CDAT provide a strong basis for understanding the electronic structure of this compound, given the chemical similarity between chlorine and bromine as halogen substituents.

The NBO analysis for CDAT reveals significant delocalization of electron density. updatepublishing.com The lone pairs of the amino group nitrogens (N-H) donate electron density to the antibonding π* orbitals of the C-N bonds within the triazine ring. This interaction, denoted as n(N) → π*(C-N), leads to a substantial stabilization of the molecule. The stabilization energies associated with these interactions are significant, indicating strong electronic delocalization. updatepublishing.com

Similarly, the lone pairs of the ring nitrogen atoms participate in delocalization with the antibonding σ* orbitals of adjacent C-Cl and C-N bonds. updatepublishing.com The interaction between the lone pair of a ring nitrogen and the antibonding orbital of the C-Cl bond (n(N) → σ(C-Cl)) is a key hyperconjugative interaction. updatepublishing.com In the case of this compound, a similar n(N) → σ(C-Br) interaction would be expected. The energies of these interactions provide a quantitative measure of the electronic stability conferred by delocalization.

The table below, based on data for the analogous 2-chloro-4,6-diamino-1,3,5-triazine, illustrates the types of significant hyperconjugative interactions and their associated stabilization energies (E⁽²⁾) that would be expected in this compound.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (1) N5π* (C4-N3)58.83
LP (1) N5π* (C6-N1)58.83
LP (1) N7π* (C2-N1)54.09
LP (1) N7π* (C2-N3)54.09
LP (1) N1σ* (C2-N7)27.99
LP (1) N3σ* (C2-N7)27.99
LP (1) N1σ* (C6-Cl8)24.31

Data adapted from the NBO analysis of 2-chloro-4,6-diamino-1,3,5-triazine (CDAT). Atom numbering may differ. "LP" denotes a lone pair. updatepublishing.com

Advanced Applications and Materials Science Leveraging Brominated Diaminotriazine Scaffolds

Role as Precursors in the Synthesis of Functional Organic Materials

The 6-bromo-1,3,5-triazine-2,4-diamine moiety is a versatile precursor for creating a wide array of functional organic materials. The presence of the bromine atom allows for various cross-coupling reactions, such as the Suzuki and Sonogashira couplings, enabling the introduction of diverse aromatic and heteroaromatic substituents. nih.govmdpi.com This synthetic flexibility is crucial for tuning the optoelectronic and physical properties of the final molecules. nih.gov

The synthesis of these materials often begins with cyanuric chloride, a foundational s-triazine, which undergoes stepwise nucleophilic aromatic substitution reactions. nih.govrsc.org For instance, reacting cyanuric chloride with aminated porphyrin fragments has been a strategy to create new photosensitizers, although this method can result in modest yields. nih.gov A more common and efficient approach involves the reaction of dicyandiamide (B1669379) with nitriles, which can be accelerated using microwave irradiation in what is considered a green chemistry procedure due to reduced solvent use and shorter reaction times. researchgate.netrsc.org This method provides a direct route to various 2,4-diamino-6-substituted-1,3,5-triazines. researchgate.netrsc.org

The resulting diaminotriazine derivatives serve as key intermediates. ijpras.com By modifying the groups attached to the triazine core, researchers can systematically alter the molecule's properties, such as its electron affinity, thermal stability, and light-absorbing characteristics, making them suitable for applications in solar cells and organic electronics. nih.gov

Development of Triazine-Based Polymeric Systems and Frameworks

The rigid, planar, and nitrogen-rich structure of the triazine ring makes it an excellent component for constructing robust polymeric systems and porous frameworks. acs.orgrsc.org These materials, known as Covalent Triazine Frameworks (CTFs), are synthesized through methods like ionothermal synthesis, where nitrile-containing monomers undergo cyclotrimerization in a molten salt medium (e.g., zinc chloride) at high temperatures. mdpi.comwikipedia.org This process creates a highly cross-linked, porous, and π-conjugated network. acs.orgwikipedia.org

The inherent chemical structure of the 1,3,5-triazine (B166579) ring imparts significant thermal and chemical stability to the resulting polymers. acs.orgnih.gov The strong covalent bonds and the conjugation between aromatic units and the triazine rings contribute to this robustness. acs.org Polymers based on s-triazine have demonstrated high heat resistance, making them suitable for applications requiring durability under extreme conditions. dtic.mil

From an electronic standpoint, the 1,3,5-triazine core is electron-deficient, which gives triazine-based materials useful properties for organic electronics. nih.gov This electron-deficient nature facilitates electron transport, a crucial function in various electronic devices. nih.govresearchgate.net The π-conjugated system that extends through these polymers allows them to exhibit semiconductive properties. acs.orgwikipedia.org The specific electronic characteristics, such as electron mobility and energy levels, can be fine-tuned by attaching different functional groups to the triazine core. nih.govrsc.org

Table 1: Properties of Representative Triazine-Based Polymers and Materials

Material TypeSynthesis MethodKey PropertyReported Value/Finding
Triazine-based Polymers High-temperature polycondensationThermal StabilityShow good thermal behavior and are considered heat-resistant. nih.govdtic.mil
Covalent Triazine Frameworks (CTFs) Ionothermal SynthesisPorosity / Surface AreaBET surface areas can range from 493 m²/g to over 2800 m²/g. mdpi.comuni-muenchen.de
Conjugated Microporous Polymers (CMPs) CyclotrimerizationElectronic PropertyExhibit semiconductive properties due to extended π-conjugation. acs.orgwikipedia.org
α-Diimine Nickel Precatalyst Polymers Ethylene PolymerizationMechanical PropertiesResultant polyethylenes show high tensile strength (up to 13.1 MPa) and high elongation at break (1030.6%). acs.org

Potential in Gas Storage and Separation Materials

Covalent Triazine Frameworks (CTFs) are particularly promising for applications in gas storage and separation due to their high porosity, large surface area, and the presence of nitrogen atoms within the framework. acs.orgacs.org These nitrogen sites can enhance the interaction with specific gas molecules, such as carbon dioxide (CO₂). acs.org

Research has demonstrated that CTFs exhibit excellent CO₂ uptake capacities and high selectivity for CO₂ over nitrogen (N₂). uni-muenchen.deacs.org For example, a bipyridine-based CTF synthesized at 600 °C showed a CO₂ uptake of 5.58 mmol/g at 273 K, among the highest reported for porous organic polymers. acs.org Similarly, a pyrimidine-based CTF showed a very high CO₂/N₂ selectivity. acs.org The performance of these materials is strongly linked to their micropore volume, with the nitrogen content playing a secondary but still beneficial role. acs.org CTFs are also considered promising materials for hydrogen (H₂) storage. acs.org

Table 2: Gas Sorption Performance of Covalent Triazine Frameworks (CTFs)

CTF Monomer / TypeSynthesis Temp.GasSorption Capacity (at 1 bar)Selectivity (CO₂/N₂)
Bipyridine-CTF 600 °CCO₂5.58 mmol/g (at 273 K) acs.orgNot specified
Pyrimidine-CTF 500 °CCO₂Not specifiedHenry: 189, IAST: 502 acs.org
CTF-1 600 °CH₂2.12 wt % (at 77 K) acs.orgNot applicable
Fluorene-based CTF 350 °CCO₂4.28 mmol/g (at 273 K) uni-muenchen.deUp to 37 uni-muenchen.de
Mixed-linker CTF-hex4 400 °CCO₂76 cm³/g (at 273 K) mdpi.comNot specified

Integration into Optoelectronic Material Design

The unique optoelectronic properties of 1,3,5-triazine derivatives, stemming from their high electron affinity and thermal stability, make them excellent candidates for building next-generation solar cells and organic light-emitting diodes (OLEDs). nih.gov Their structure allows for the creation of highly conjugated molecules capable of efficient charge transport and light interaction. nih.govresearchgate.net

Triazine derivatives are widely explored as electron-transporting materials (ETMs) and host materials in phosphorescent OLEDs (PhOLEDs). nih.govrsc.org The electron-deficient triazine core facilitates the movement of electrons, and their high triplet energies help confine excitons on the phosphorescent emitter, leading to high efficiency. rsc.orgresearchgate.net

Star-shaped 1,3,5-triazine derivatives have been synthesized and shown to possess excellent electron mobilities, often exceeding 10⁻⁴ cm²V⁻¹s⁻¹. rsc.orgresearchgate.net For instance, a device using 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (B6590796) (T2T) as a host material achieved a high external quantum efficiency of 17.5% and a power efficiency of 59.0 lm/W. rsc.orgresearchgate.net The performance of these materials is influenced by the nature of the aryl groups attached to the triazine core, which affects their morphological, thermal, and photophysical properties. rsc.orgresearchgate.net

Table 3: Performance of Triazine-Based Electron Transporting Materials in Green PhOLEDs

Triazine CompoundRoleElectron Mobility (μe)External Quantum Efficiency (ηext)Power Efficiency (ηp)
T2T Host Material~1.2 x 10⁻⁴ cm²V⁻¹s⁻¹ (at E = 3.6 x 10⁵ Vcm⁻¹) psu.edu17.5% rsc.orgresearchgate.net59.0 lm/W rsc.orgresearchgate.net
T3T Host Material~8.7 x 10⁻⁴ cm²V⁻¹s⁻¹ (at E = 3.6 x 10⁵ Vcm⁻¹) psu.edu14.4% rsc.orgresearchgate.net50.6 lm/W rsc.orgresearchgate.net
TST Host Material~6.8 x 10⁻⁴ cm²V⁻¹s⁻¹ (at E = 3.6 x 10⁵ Vcm⁻¹) psu.edu5.1% rsc.orgresearchgate.net12.3 lm/W rsc.orgresearchgate.net
CNDBF1/CNDBF2 Mix Exciplex HostNot specified22.7% (in blue PhOLED) researchgate.netNot specified

Sensitizer Components in Dye-Sensitized Solar Cells (DSSCs)

In the realm of solar energy, triazine derivatives are used to construct metal-free organic dyes that act as photosensitizers in DSSCs. researchgate.net The chemical and electronic structure of the 1,3,5-triazine core allows it to act as an effective "π-bridge" in donor-π-acceptor (D-π-A) dye structures, facilitating electron injection and transport. researchgate.net

Porphyrin-based sensitizers linked via a triazine moiety have been developed for DSSCs. rsc.org In one study, two porphyrin units were covalently linked through a 1,3,5-triazine. The resulting dyad, when used as a sensitizer, achieved a power conversion efficiency (PCE) of 5.28%. rsc.org The efficiency of these solar cells is influenced by factors such as the dye loading on the TiO₂ surface and the specific functional groups attached to the triazine linker, which can affect the short-circuit current (Jsc) and open-circuit voltage (Voc). rsc.org Other triazine-based dyes have also shown promising results, with PCEs reaching up to 4.29% in some configurations. nih.gov

Table 4: Photovoltaic Performance of Triazine-Based Sensitizers in DSSCs

SensitizerMolecular Structure TypeJsc (mA/cm²)Voc (V)Fill Factor (FF)PCE (%)
Porphyrin Dyad 5a Triazine-linked dyad12.210.650.665.28 rsc.org
Porphyrin Dyad 5b Triazine-linked dyad9.710.620.583.50 rsc.org
Triazine-based D-π-A Dye D-π-ANot specifiedNot specifiedNot specified3.63 researchgate.net
Star-shaped Triazine Dye Bis(donor)-acceptorNot specifiedNot specifiedNot specifiedup to 4.29 nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

While methods for the synthesis of diamino-1,3,5-triazines exist, a significant opportunity lies in the development of more sustainable and efficient routes. chim.itrsc.org Current approaches often rely on traditional heating methods which can be energy-intensive. chim.it Microwave-assisted synthesis has shown promise for the preparation of various 1,3,5-triazine (B166579) derivatives, offering benefits such as reduced reaction times, lower energy consumption, and often higher yields. chim.itrsc.orgnih.gov Future research should focus on adapting and optimizing microwave-assisted protocols for the synthesis of 6-Bromo-1,3,5-triazine-2,4-diamine, potentially from readily available precursors like cyanoguanidine and a suitable bromine-containing nitrile. chim.itnih.gov Such "green chemistry" approaches would not only be more environmentally friendly but could also lead to more cost-effective production. rsc.org

In-depth Investigation of Bromine Reactivity Beyond Classical SNAr

The bromine atom on the triazine ring is a key functional handle for derivatization, primarily through nucleophilic aromatic substitution (SNAr) reactions. smolecule.com However, the reactivity of this bromine atom has not been exhaustively explored beyond these classical transformations. The electron-deficient nature of the triazine ring significantly influences the reactivity of the C-Br bond, making it an ideal candidate for a broader range of transformations.

A particularly promising area for future research is the application of modern cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, have become powerful tools for forming carbon-carbon and carbon-heteroatom bonds. uzh.chresearchgate.netbeilstein-journals.orgyoutube.com Investigating the utility of this compound as a substrate in these reactions could open up a vast chemical space for the synthesis of novel, highly functionalized triazine derivatives. researchgate.netbeilstein-journals.org Mechanistic studies, including kinetic analysis and computational modeling, would be crucial to understand and optimize these transformations, especially given the challenges often associated with electron-poor heterocycles in cross-coupling reactions. uzh.ch

Innovative Derivatization and Functionalization Strategies for Diverse Applications

The two amino groups on the triazine ring, in conjunction with the reactive bromine atom, provide multiple points for diversification. nih.gov Future research should focus on developing innovative strategies to selectively functionalize these positions to create a diverse library of compounds with tailored properties.

For instance, selective N-alkylation or N-arylation of the amino groups could lead to new classes of ligands for metal coordination or molecules with specific biological activities. Furthermore, the sequential functionalization of the bromine atom and the amino groups would allow for the construction of complex, three-dimensional molecules. These derivatization strategies could be aimed at creating compounds for a variety of applications, including medicinal chemistry, materials science, and catalysis. smolecule.comnih.gov

Advancements in Computational Refinements and Predictive Modeling

Computational chemistry and predictive modeling are indispensable tools in modern chemical research. For this compound, density functional theory (DFT) calculations and other computational methods can provide deep insights into its electronic structure, reactivity, and potential interactions with other molecules. mdpi.comresearchgate.net

Future computational work could focus on:

Predicting Reactivity: More accurate predictions of the reactivity of the bromine atom and the amino groups towards various reagents. This could guide the design of new synthetic routes and functionalization strategies.

Modeling Interactions: Simulating the interactions of this compound and its derivatives with biological targets or within material matrices. This could aid in the rational design of new drugs or materials with enhanced properties. mdpi.com

Spectroscopic Prediction: Refining the prediction of spectroscopic properties (e.g., NMR, IR) to aid in the characterization of new derivatives.

By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new applications for this versatile compound.

Tailored Integration into Advanced Material Architectures for Enhanced Performance

The unique structural and electronic properties of the 1,3,5-triazine core make it an attractive building block for advanced materials. chim.itsci-hub.se Future research should explore the tailored integration of this compound and its derivatives into various material architectures.

For example, the triazine unit can participate in hydrogen bonding and π-π stacking interactions, which can be exploited for the self-assembly of supramolecular structures. chim.it By strategically modifying the substituents on the triazine ring, it may be possible to control the morphology and properties of these self-assembled materials. Furthermore, the incorporation of this triazine into polymer backbones or as a cross-linker could lead to the development of new polymers with enhanced thermal stability, flame retardancy, or specific recognition capabilities. researchgate.net The potential to create novel metal-organic frameworks (MOFs) or coordination polymers using derivatized this compound as a ligand also represents a fertile ground for future exploration. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Bromo-1,3,5-triazine-2,4-diamine, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using brominated aryl aldehydes or ketones as key intermediates. For example, analogous triazine derivatives (e.g., 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines) are prepared by reacting substituted benzaldehydes with aminopropyl precursors under controlled conditions . Purity (>95%) is typically validated using Ultra-Performance Liquid Chromatography (UPLC), with structural confirmation via 1^1H/13^13C NMR and High-Resolution Mass Spectrometry (HRMS). Melting point analysis (180–227°C range) further corroborates crystallinity .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Strict precautions include:

  • Using explosion-proof equipment and avoiding friction/static discharge due to its unstable explosive nature.
  • Working in well-ventilated fume hoods with PPE (gloves, lab coats, goggles).
  • Storing in corrosion-resistant, airtight containers at <50°C, away from sunlight and moisture .
  • Immediate decontamination protocols for spills (e.g., skin contact requires removal of contaminated clothing and thorough washing with soap/water) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR resolve aromatic protons and carbon environments, confirming substitution patterns. For example, analogous compounds show distinct peaks for triazine ring protons (δ 6.5–8.5 ppm) and amine groups (δ 3.0–5.0 ppm) .
  • HRMS : Accurately determines molecular weight (e.g., [M+H+^+] for C6_6H4_4BrN5_5O2_2: ~257.01 Da) .
  • UPLC : Quantifies purity (≥95%) with reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced antimicrobial activity?

  • Methodological Answer :

  • Substituent Variation : Systematic replacement of the bromo group with electron-withdrawing (e.g., -CF3_3) or electron-donating (e.g., -OCH3_3) substituents alters electronic properties, affecting binding to microbial targets. For example, 4-chloro-phenyl derivatives show improved MIC values against Staphylococcus aureus .
  • Bioactivity Assays : Minimum Inhibitory Concentration (MIC) testing in broth microdilution assays, combined with molecular docking (e.g., targeting bacterial dihydrofolate reductase), validates SAR hypotheses .

Q. What mechanistic approaches can elucidate the compound’s mode of action in antimicrobial studies?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Measure inhibition of bacterial enzymes (e.g., dihydrofolate reductase) using spectrophotometric NADPH oxidation rates .
  • Membrane Permeability Studies : Fluorescent probes (e.g., propidium iodide) quantify disruption of microbial cell membranes .
  • Resistance Profiling : Serial passage experiments under sub-MIC conditions identify mutations conferring resistance, mapped via whole-genome sequencing .

Q. How can contradictions in biological activity data be resolved through integrated methodologies?

  • Methodological Answer :

  • Multivariate Analysis : Apply factorial design (e.g., 2k^k factorial) to isolate variables (e.g., pH, temperature) influencing bioactivity .
  • Computational Modeling : AI-driven tools (e.g., COMSOL Multiphysics) simulate reaction kinetics or microbial uptake pathways to reconcile empirical discrepancies .

Q. What theoretical frameworks are most applicable for studying this compound’s reactivity and interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models electron distribution and reaction pathways (e.g., bromine substitution kinetics) .
  • Molecular Orbital Theory : Predicts regioselectivity in nucleophilic aromatic substitution reactions .

Q. How can factorial design optimize experimental conditions for biological testing?

  • Methodological Answer :

  • Factor Screening : A 3-factor (concentration, incubation time, bacterial strain) design identifies critical variables using ANOVA for statistical significance .
  • Response Surface Methodology (RSM) : Maps non-linear relationships between variables to maximize inhibitory activity .

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